molecular formula C17H20N2O6 B6231909 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoate CAS No. 2240185-68-4

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoate

Cat. No.: B6231909
CAS No.: 2240185-68-4
M. Wt: 348.3 g/mol
InChI Key: SEOJLJFVKHYFST-UHFFFAOYSA-N
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Description

This compound is a heterocyclic ester featuring a phthalimide (1,3-dioxoisoindoline) core linked via an ester bond to a tert-butoxycarbonyl (Boc)-protected 2-amino-2-methylpropanoate group. Its molecular formula is C21H20N2O6 (as per ), with a molecular weight of 389.45 g/mol (). The Boc group serves as a protective moiety for the amino functionality, while the phthalimide core contributes aromaticity and structural rigidity. This compound is primarily used as a synthetic intermediate in peptide chemistry and drug development, leveraging its stability under basic conditions and ease of deprotection under acidic or reductive environments .

Properties

CAS No.

2240185-68-4

Molecular Formula

C17H20N2O6

Molecular Weight

348.3 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C17H20N2O6/c1-16(2,3)24-15(23)18-17(4,5)14(22)25-19-12(20)10-8-6-7-9-11(10)13(19)21/h6-9H,1-5H3,(H,18,23)

InChI Key

SEOJLJFVKHYFST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O

Purity

95

Origin of Product

United States

Biological Activity

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoate is a complex organic molecule with significant potential in medicinal chemistry. Its structure allows for diverse interactions with biological systems, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N2O6
  • Molecular Weight : Approximately 362.38 g/mol

Structural Features

The compound features an isoindole core with dioxo functional groups and a tert-butoxycarbonyl (Boc) protecting group on the amino acid moiety. This structural complexity contributes to its unique biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also demonstrated promising anticancer properties. It appears to induce apoptosis in cancer cells by activating specific signaling pathways. For instance, studies suggest that it may interact with enzymes involved in apoptosis regulation, leading to increased cell death in malignant cells.

The biological activity of This compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within pathogens or cancer cells.
  • Receptor Modulation : Potential interaction with cellular receptors that regulate growth and apoptosis.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological assays:

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition of E. coli and S. aureus growth at low concentrations.
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines through mitochondrial pathways.
Study CEnzyme InteractionIdentified as an inhibitor of specific kinases involved in cell proliferation.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the isoindole core.
  • Introduction of dioxo groups.
  • Coupling with the tert-butoxycarbonyl amino acid derivative.

Industrial production methods have been optimized for larger scale synthesis using continuous flow reactors to enhance yield and purity.

Comparison with Similar Compounds

Ethyl 1-[(tert-Butoxycarbonyl)amino]pyrrole-3-carboxylates ()

Structural Differences :

  • Core Structure : These compounds (e.g., 10a–e ) replace the phthalimide with a pyrrole ring substituted with indole or methylindole groups.
  • Functional Groups: The Boc-protected amino group is integrated into the pyrrole ring rather than a branched aliphatic chain.
  • Molecular Weight : Higher (e.g., 10a : 554 g/mol) due to indole substituents.

Functional Implications :

  • Synthesis involves CuCl2-catalyzed cyclization of 1,3-bis(indol-3-yl)propane-1,3-diones, differing from the esterification or coupling methods used for the target compound .

(1,3-Dioxoisoindol-2-yl) 2-[4-(Boc-amino)phenyl]acetate ()

Structural Similarities :

  • Shares the phthalimide core and Boc-protected amino group.
  • Key Difference: The amino group is attached to a phenylacetate ester instead of a branched 2-methylpropanoate.

Physicochemical Properties :

  • Solubility: The phenyl group increases hydrophobicity compared to the aliphatic 2-methylpropanoate.
  • Crystallinity : Aromatic stacking may enhance crystallinity, as evidenced by its well-defined melting point (169–173°C in analogous compounds; ).

Phosphonium Salts with Phthalimide Moieties ()

Structural Divergence :

  • Compounds like [10-(1,3-dioxo-isoindol-2-yl)decyl]triphenylphosphonium bromide incorporate a long alkyl chain and a phosphonium group.
  • Functional Role : The phosphonium group enables mitochondrial targeting, a property absent in the target compound.

Anamorelin Intermediate ()

Structural Comparison :

  • Features a Boc-protected 2-methylpropanoate linked to L-tryptophan (indole-containing amino acid).
  • Key Distinction : The indole moiety replaces the phthalimide core, altering electronic properties and biological activity.

Stability Profiles

  • Boc Group : Stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl .
  • Phthalimide Core: Resists nucleophilic attack but can be removed via hydrazinolysis, unlike indole or pyrrole moieties in analogues .

Physicochemical Data

Property Target Compound Pyrrole Derivatives (10a) Phosphonium Salt (2a)
Molecular Weight (g/mol) 389.45 554 ~550 (estimated)
LogP ~2.5 (predicted) ~3.2 >4 (due to phosphonium)
Solubility Low in water, high in DMSO Similar Poor aqueous solubility

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